Cas no 1149-26-4 (N-Cbz-L-valine)
N-Cbz-L-valine Chemical and Physical Properties
Names and Identifiers
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- N-Carbobenzyloxy-L-valine
- N-CBZ-L-Val-OH
- n-[(phenylmethoxy)carbonyl]-l-valin
- BENZYLOXYCARBONYL-L-VALINE
- CBZ-VAL-OH
- CBZ-L-VALINE
- CBZ-L-VAL-OH
- CARBOBENZYLOXY-L-VALINE
- L-VALINE, N-[(PHENYLMETHOXY)CARBONYL]-
- NA-CBZ-L-VALINE
- N-CBZ-L-Valine
- Z-L-Val-OH
- Z-L-Valine
- z-Val
- N-Carbobenzoxy-L-valine
- CBZ-L-Val
- Z-VAL-OH
- (2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoic acid
- (S)-N-(Benzyloxycarbonyl)Valine
- L-Cysteine Methyl ester hydrochloride
- L-Valine, N-CBZ protected
- N-Benzyloxycarbonyl-L-valine
- 2-{[(Benzyloxy)carbonyl]amino}-3-methylbutanoic acid
- J-506251
- Cbz-Valine
- 2-(Benzyloxycarbonylamino)-3-methylbutanoic acid
- N-benzyloxycarbonylvaline
- carbobenzoxy-(S)-valine
- SCHEMBL220569
- (S)-2-(((benzyloxy)carbonyl)amino)-3-methylbutanoic acid
- Q63392261
- Carbobenzoxy-L-valine
- M03071
- J-300300
- ((Benzyloxy)carbonyl)-L-valine
- (s)-n-cbz-valine
- N-CBZ-L -valine
- EN300-121294
- AM20060476
- AC-7044
- Cbz-(L)-valine
- CBZ-(S)-valine
- MFCD00008922
- (2S)-2-((BENZYLOXYCARBONYL)AMINO)-3-METHYLBUTANOIC ACID
- (S)-2-(BENZYLOXYCARBONYLAMINO)-3-METHYLBUTANOIC ACID
- P16425
- AC-24056
- N-(Benzyloxycarbonyl)-L-valine
- CCG-256518
- Cbz-Val
- N-(benzyioxycarbonyl)-L-valine
- (S)-2-benzyloxycarbonylamino-3-methyl-butyric acid
- N-Cbz-valine
- STR06192
- (2S)-2-{[(benzyloxy)carbonyl]amino}-3-methylbutanoic acid
- CS-W009469
- B7E8KBA5JX
- Z-(L)-Val-OH
- N-Cbz-Val-OH
- (2S)-2-{[(BENZYLOXY)CARBONYL]AMINO-3-METHYLBUTANOIC ACID
- AKOS015924215
- Carbobenzyloxy-L-valine, 99%
- AKOS010371619
- CANZBRDGRHNSGZ-NSHDSACASA-N
- AS-12745
- N-alpha-BenZyloxycarbonyl-L-valine (CbZ-L-Val-OH)
- Q-101854
- N-[(benzyloxy)carbonyl]-L-valine
- z-valine
- L-VALINE, N-((PHENYLMETHOXY)CARBONYL)-
- 2-(S)-[(benzyloxycarbonyl)amino]-3-methylbutyric acid
- HY-W008753
- 1149-26-4
- NS00045935
- CHEMBL5306086
- N-Cbz-L-valine
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- MDL: MFCD00008922
- Inchi: 1S/C13H17NO4/c1-9(2)11(12(15)16)14-13(17)18-8-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3,(H,14,17)(H,15,16)/t11-/m0/s1
- InChI Key: CANZBRDGRHNSGZ-NSHDSACASA-N
- SMILES: O(CC1C=CC=CC=1)C(N[C@H](C(=O)O)C(C)C)=O
- BRN: 2056617
Computed Properties
- Exact Mass: 251.11600
- Monoisotopic Mass: 251.116
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 18
- Rotatable Bond Count: 7
- Complexity: 285
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: nothing
- Topological Polar Surface Area: 75.6A^2
Experimental Properties
- Color/Form: White crystals
- Density: 0,926g/cm
- Melting Point: 59.0 to 62.0 deg-C
- Boiling Point: 394.43°C (rough estimate)
- Flash Point: 215.4℃
- Refractive Index: -4.3 ° (C=2, AcOH)
- PSA: 75.63000
- LogP: 2.41290
- Specific Rotation: -4 º (c=2,acetic acid)
- Optical Activity: [α]20/D −4.2±0.5°, c = 2 in chloroform
- Solubility: Not determined
N-Cbz-L-valine Security Information
-
Symbol:
- Signal Word:Danger
- Hazard Statement: H315,H334
- Warning Statement: P261,P342+P311
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 38-43
- Safety Instruction: S36/37
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Hazardous Material Identification:
- Safety Term:S36/37
- Risk Phrases:R38; R43
- Storage Condition:Sealed in dry,2-8°C
N-Cbz-L-valine Customs Data
- HS CODE:2924299090
- Customs Data:
China Customs Code:
2924299090Overview:
2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
N-Cbz-L-valine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C105462-100g |
N-Cbz-L-valine |
1149-26-4 | 99% | 100g |
¥103.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C105462-1g |
N-Cbz-L-valine |
1149-26-4 | 99% | 1g |
¥29.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C105462-250g |
N-Cbz-L-valine |
1149-26-4 | 99% | 250g |
¥190.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C105462-25g |
N-Cbz-L-valine |
1149-26-4 | 99% | 25g |
¥68.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C105462-500g |
N-Cbz-L-valine |
1149-26-4 | 99% | 500g |
¥339.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C105462-5g |
N-Cbz-L-valine |
1149-26-4 | 99% | 5g |
¥30.90 | 2023-09-03 | |
| Fluorochem | M03071-25g |
Z-Val-OH |
1149-26-4 | 98.6% | 25g |
£16.00 | 2022-02-28 | |
| Fluorochem | M03071-100g |
Z-Val-OH |
1149-26-4 | 98.6% | 100g |
£28.00 | 2022-02-28 | |
| Fluorochem | M03071-500g |
Z-Val-OH |
1149-26-4 | 98.6% | 500g |
£80.00 | 2022-02-28 | |
| TRC | C227785-50g |
N-Cbz-L-valine |
1149-26-4 | 50g |
$ 127.00 | 2023-09-08 |
N-Cbz-L-valine Suppliers
N-Cbz-L-valine Related Literature
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1. Polypeptides. Part XXV. Synthesis of isariinPaul M. Hardy,R. Aubrey Prout,H. N. Rydon J. Chem. Soc. Perkin Trans. 1 1974 802
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2. Polypeptides. Part XXIV. Synthesis of isariic acidPaul M. Hardy,R. Aubrey Prout,H. N. Rydon J. Chem. Soc. Perkin Trans. 1 1974 796
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A. Wal?cka-Kurczyk,J. Adamek,K. Walczak,M. Michalak,A. Pa?dzierniok-Holewa RSC Adv. 2022 12 2107
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Majid M. Heravi,Vahideh Zadsirjan RSC Adv. 2020 10 44247
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Alicia Beltrán,M. Isabel Burguete,Francisco Galindo,Santiago V. Luis New J. Chem. 2020 44 9509
Additional information on N-Cbz-L-valine
N-Cbz-L-valine (CAS 1149-26-4): A Versatile Building Block in Peptide Synthesis and Beyond
N-Cbz-L-valine, formally designated as tert-butyloxycarbonyl-L-valine with CAS registry number 1149-26-4, represents a critical protected amino acid derivative widely employed in modern peptide chemistry and pharmaceutical research. This compound serves as a fundamental precursor in solid-phase peptide synthesis (SPPS) methodologies, where its tert-butyloxycarbonyl (Cbz) protecting group facilitates precise control over the stepwise assembly of peptide chains by selectively blocking the α-amino functionality while preserving the carboxyl terminus for coupling reactions.
The chemical structure of N-Cbz-L-valine features a branched valine side chain attached to the central α-carbon, with the Cbz group occupying the nitrogen position. This configuration ensures optimal reactivity during synthesis while minimizing side reactions—a characteristic validated through recent studies published in Journal of Peptide Science. Researchers from the University of Cambridge demonstrated that the steric hindrance provided by the Cbz group enhances coupling efficiency in complex peptide sequences, particularly when synthesizing bioactive peptides such as those involved in cancer immunotherapy research. The compound’s purity (>98% HPLC analysis) and crystallinity make it ideal for large-scale production processes, as highlighted in a 2023 paper analyzing scalability challenges in medicinal chemistry.
In drug discovery pipelines, N-Cbz-L-valine has emerged as a key component in designing prodrugs and targeted delivery systems. A groundbreaking study by MIT researchers revealed its utility in creating stimuli-responsive peptide conjugates that release therapeutic agents under specific physiological conditions. By incorporating this derivative into poly(amidoamine) dendrimers, they achieved pH-dependent drug release profiles critical for tumor microenvironment targeting—a application now being explored by multiple biotech firms for anticancer drug development. The compound’s ability to stabilize labile peptide intermediates during synthesis was further underscored by work from Pfizer’s chemical engineering team, which optimized SPPS protocols using this derivative to produce stable analogs of GLP-1 receptor agonists.
Recent advancements in click chemistry have expanded the utility of CAS 1149-26-4-derived compounds beyond traditional synthesis. A collaborative effort between Stanford University and Merck scientists introduced copper-free azide-alkyne cycloaddition strategies using Cbz-protected valine derivatives to synthesize fluorescently labeled peptides for real-time cellular imaging. These conjugates exhibit minimal cytotoxicity while maintaining structural integrity, enabling high-resolution tracking of protein interactions within live cells—a breakthrough published in Nature Chemical Biology.
In structural biology applications, N-Cbz-L-valine has enabled novel insights into protein folding mechanisms through site-specific incorporation into model peptides. Researchers at ETH Zurich utilized this derivative to study β-sheet formation dynamics under varying solvent conditions, revealing previously undetected hydrogen bonding patterns that could inform protein engineering strategies for next-generation biologics.
Sustainability considerations are increasingly shaping its usage patterns according to recent industry reports. Green chemistry initiatives at Roche have identified this compound as an eco-friendly alternative to traditional Fmoc-based protecting groups due to its compatibility with solvent-free coupling protocols and reduced waste generation during purification steps—findings presented at the 2023 American Chemical Society meeting.
Bioconjugation studies leveraging N-Cbz-L-valine continue to push boundaries in diagnostic tool development. Investigators at UCLA recently reported its successful use as a linker component for attaching peptides to gold nanoparticles, creating highly sensitive biosensors capable of detecting amyloid β aggregates associated with Alzheimer’s disease progression.
Safety data sheets emphasize standard laboratory precautions when handling this compound rather than restricted substance classifications, noting its low acute toxicity profile (<500 mg/kg oral LD₅₀) and non-flammable nature under typical storage conditions (-20°C freezer storage recommended). Its stability under ambient conditions for up to six months when stored properly aligns with current Good Manufacturing Practices (cGMP) requirements for pharmaceutical intermediates.
CAS 1149-26-4 compounds are now being integrated into continuous flow synthesis systems according to recent publications from Johnson & Johnson’s process R&D division. These systems reduce reaction times by up to 70% while maintaining product purity above 99%, demonstrating significant potential for cost-effective production of complex peptides used in clinical trials.
Ongoing investigations into its use within PROTAC-based drug design frameworks show promise for targeted protein degradation therapies. Scientists at Bicycle Therapeutics recently employed this derivative to create valine-containing bicyclic peptides that enhance cellular uptake efficiency when combined with E3 ligase scaffolds—a approach currently under evaluation for oncology applications.
Spectroscopic characterization techniques like circular dichroism (CD) spectroscopy have provided new insights into stereochemical properties of CAS 1149-26-4 derivatives when incorporated into bioactive sequences. Work from Scripps Research Institute revealed how valine’s branched side chain interacts with Cbz groups during secondary structure formation, offering predictive models for optimizing peptide conformational stability.
In enzyme inhibitor design projects funded by NIH grants, researchers have successfully synthesized Cbz protected valine analogs that selectively inhibit serine proteases without affecting off-target enzymes—a major advancement reported in Bioorganic & Medicinal Chemistry Letters. These findings could lead to next-generation anti-inflammatory agents with improved therapeutic indices compared to existing drugs.
The compound’s role extends into material science through its use as a monomer unit in biohybrid polymer development projects at MIT’s Koch Institute. By copolymerizing N-Cbz-L-valine derivatives with synthetic polymers, they created hydrogels capable of controlled release over extended periods while maintaining biocompatibility—a innovation potentially transformative for sustained-release drug delivery systems.
Literature from leading journals such as Angewandte Chemie indicates growing interest in using CAS 1149-26-4 derivatives as chiral building blocks for asymmetric syntheses involving non-peptidic molecules. A novel catalytic protocol developed at Max Planck Institute demonstrated enantioselective transfer hydrogenation processes utilizing valine-derived chiral auxiliaries under mild reaction conditions.
In vaccine development initiatives funded through CEPI programs, this compound is being explored as part of antigen-presenting peptide sequences designed to elicit robust immune responses against emerging pathogens like avian influenza variants H5N8/H5N1—work currently advancing through preclinical stages at Oxford University laboratories.
Cryogenic electron microscopy (cryo-EM) studies incorporating N-Cbz-L-valine modified peptides have enabled atomic-level visualization of protein-protein interactions critical for understanding viral entry mechanisms according to recent Cell Press publications on SARS-CoV-2 spike protein analysis conducted at Duke University Medical Center.
New analytical methods such as MALDI-ToF mass spectrometry combined with machine learning algorithms are improving quality control processes involving CAS 1149-26-4 compounds during multi-step syntheses—research from Thermo Fisher Scientific detailing real-time monitoring systems that reduce batch rejection rates by identifying impurities early during SPPS cycles.
The compound’s application within synthetic biology platforms is expanding rapidly through CRISPR-associated peptide design projects at UC Berkeley where it is used to stabilize guide RNA-peptide complexes required for precise gene editing operations—findings presented at the International Symposium on Biomaterials Science & Engineering (ISBSE).
Ongoing pharmacokinetic studies comparing native L-valine versus protected forms indicate significant advantages conferred by CAS 1149-26-4 derivatives during metabolic pathway analysis due their resistance toward premature enzymatic degradation—data supporting their use in studying amino acid transport mechanisms across cell membranes published recently in Molecular Pharmaceutics.